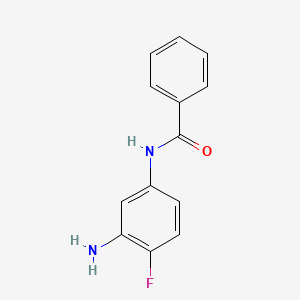

N-(3-Amino-4-fluorophenyl)benzamide

説明

“N-(3-Amino-4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of benzamides, including “N-(3-Amino-4-fluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

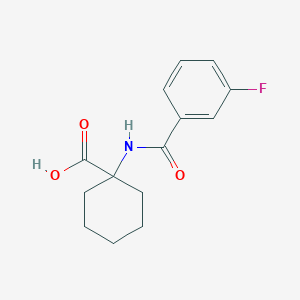

Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-fluorophenyl)benzamide” consists of a benzamide group attached to a fluorophenyl group via a nitrogen atom . The InChI code for this compound is 1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) .

Physical And Chemical Properties Analysis

“N-(3-Amino-4-fluorophenyl)benzamide” is a solid substance at room temperature . It has a molecular weight of 230.24 g/mol .

科学的研究の応用

Discovery of Selective Met Kinase Inhibitors

N-(3-Amino-4-fluorophenyl)benzamide derivatives have been identified as potent and selective Met kinase inhibitors. Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the discovery of a compound demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, advancing into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Crystal Structure and Polymorphism

The occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide, related to the disorder in the crystal structure, has been identified. This phenomenon is attributed to the disorder at the bridging atoms in the crystal structure, leading to identical molecular conformations despite the presence of polymorphism, influenced by N−H···O hydrogen bonds along with weak C−H···F and F···F interactions (Chopra & Row, 2008).

In Vivo Quantification of Serotonin 1A Receptors

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This study found significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening of clinical symptoms and decreased glucose utilization in the brains of these patients (Kepe et al., 2006).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, which act as powerful antioxidants by scavenging free radicals, has been studied. This research highlights the importance of understanding the electrochemical oxidation mechanisms to grasp the free radical scavenging activity of antioxidants, providing insights into their potential applications in mitigating oxidative stress (Jovanović et al., 2020).

Antipathogenic Activity of Thiourea Derivatives

A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides with fluorophenyl substituents, demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms. This research indicates the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

将来の方向性

The future directions for “N-(3-Amino-4-fluorophenyl)benzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential pharmacological effects. As it is a crucial building block of many drug candidates , there is potential for it to be used in the development of new therapeutic agents.

作用機序

Mode of Action

The compound interacts with its target, HDAC3, by inhibiting its enzymatic activity . This inhibition disrupts the normal deacetylation process, leading to an accumulation of acetylated histones. As a result, the structure of the chromatin is altered, which can affect gene expression .

Biochemical Pathways

The primary biochemical pathway affected by N-(3-Amino-4-fluorophenyl)benzamide is the histone acetylation and deacetylation process. By inhibiting HDAC3, the compound disrupts the balance between acetylation and deacetylation. This disruption can lead to changes in gene expression, potentially affecting various cellular processes .

Result of Action

The inhibition of HDAC3 by N-(3-Amino-4-fluorophenyl)benzamide can lead to changes in gene expression . This change can have various effects on the cell, depending on the specific genes affected. In vitro studies have shown that the compound has significant inhibitory effects on both solid and non-solid tumor cells .

特性

IUPAC Name |

N-(3-amino-4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSPSVHSIFKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294789 | |

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-fluorophenyl)benzamide | |

CAS RN |

866023-58-7 | |

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866023-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)